Tetramethylammonium silicate

Vue d'ensemble

Description

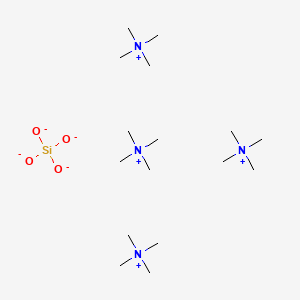

Tetramethylammonium silicate is a chemical compound with the linear formula (CH3)4N (OH) · 2SiO2 . It has a molecular weight of 211.32 .

Synthesis Analysis

The synthesis of Tetramethylammonium silicate involves the use of hexadecyltrimethylammonium chloride and tetramethylammonium hydroxide pentahydrate as structure-directing agents . Silica is used as a silicon source, and tetramethylammonium silicate acts as a functional group . The synthesis process involves a designed hydrothermal reaction .Molecular Structure Analysis

The molecular structure of Tetramethylammonium silicate is represented by the formula C16H48N4O4Si . The compound has a molecular weight of 388.7 g/mol . The compound’s InChIKey is APSPVJKFJYTCTN-UHFFFAOYSA-N .Chemical Reactions Analysis

Tetramethylammonium silicate is known to interact with halide ions . The interaction between the tetramethylammonium cation and halide atoms has been studied, revealing two energy minima in which the anion simultaneously interacts with three hydrogen atoms .Physical And Chemical Properties Analysis

Tetramethylammonium silicate has a molecular weight of 388.7 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 388.34448256 g/mol . The compound has a topological polar surface area of 92.2 Ų and a heavy atom count of 25 .Applications De Recherche Scientifique

- These materials find applications in catalysis, adsorption, and as supports for other functional materials .

- The Hexagonal and Cubic Q230 mesophases, formed using TMAS, provide ordered structures for creating porous materials with controlled pore sizes .

- These nanocomposites exhibit enhanced catalytic activity due to the unique surface properties conferred by TMAS .

Sol-Gel Processing and Silica Materials

Mesoporous Silica Synthesis

Catalysis and Nanocomposites

Ion Exchange and Adsorption

Optical and Photonic Devices

Biomedical and Drug Delivery Applications

Mécanisme D'action

Target of Action

Tetramethylammonium silicate, also known as tetramethylazanium silicate , is primarily involved in the formation of silicate oligomers . These oligomers play a crucial role in the initial stages of zeolite synthesis .

Mode of Action

Tetramethylammonium silicate interacts with its targets by coordinating with silicate structures during the condensation process . This interaction regulates the predominant species in solution, influencing the formation of various silicate oligomers .

Biochemical Pathways

The compound affects the silicate condensation reaction, a key pathway in the formation of silicate oligomers . The tetramethylammonium ion (TEA+) plays an important role in the formation of these oligomers, ranging from dimer to 4-ring structures .

Pharmacokinetics

It forms stable aqueous solutions , suggesting that it may have good solubility

Result of Action

The action of tetramethylammonium silicate results in the formation of various silicate oligomers . The kinetics and thermodynamics of the oligomerization reaction indicate a more favorable formation of the 3-ring over the 4-ring structure .

Action Environment

Environmental factors can influence the action of tetramethylammonium silicate. For instance, the presence of water is crucial for the formation of its aqueous solutions . Additionally, the compound should be stored in a cool, dry place with good ventilation , suggesting that temperature and humidity may affect its stability and efficacy.

Safety and Hazards

When handling Tetramethylammonium silicate, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

tetramethylazanium;silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H12N.O4Si/c5*1-5(2,3)4/h4*1-4H3;/q4*+1;-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSPVJKFJYTCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]([O-])([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H48N4O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746209 | |

| Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylammonium silicate | |

CAS RN |

53116-81-7 | |

| Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl ammonium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

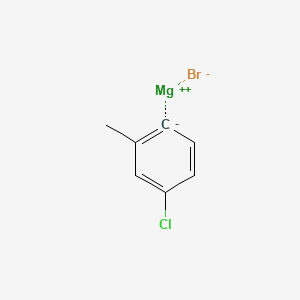

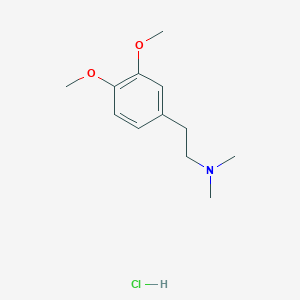

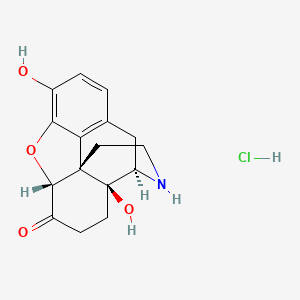

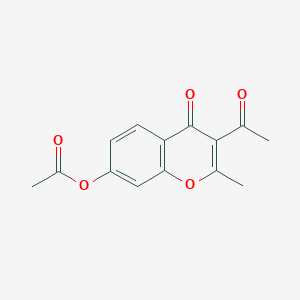

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula of tetramethylammonium silicate?

A1: The molecular formula of TMAS can vary depending on the degree of hydration. A commonly encountered form is [(CH3)4N]8[Si8O20] · ~69 H2O. [, ]

Q2: What is the structure of the silicate anion in TMAS?

A2: TMAS features a distinctive double four-ring silicate anion, Si8O208–. This cage-like structure is composed of eight SiO4 tetrahedra sharing corners to form a cube. [, , ]

Q3: How does the presence of tetramethylammonium cations influence the silicate structure in solution?

A3: Unlike alkali metal cations, tetramethylammonium cations promote the formation and stabilization of the Si8O208– anion in solution, particularly at high concentrations and low temperatures. This selectivity is attributed to the stabilizing effect of a water clathrate structure formed in the presence of tetramethylammonium cations. [, ]

Q4: What spectroscopic techniques are commonly used to characterize TMAS?

A4: Researchers utilize a variety of techniques to study TMAS, including:

- 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides insights into the types and distribution of silicate anions present in solution. [, , , ]

- 1H NMR Spectroscopy: This technique helps analyze the organic component of TMAS, the tetramethylammonium cation. [, ]

- FTIR Spectroscopy: This method is valuable for characterizing the Si-O bonds and identifying silanol groups (Si-OH). [, ]

- Raman Spectroscopy: This technique offers complementary information about silicate speciation and can differentiate silicate structures formed in the presence of different cations. []

Q5: Is tetramethylammonium silicate soluble in water?

A5: Yes, TMAS readily dissolves in water. [, , ]

Q6: How does the concentration of TMAS influence the type of silicate anions formed?

A6: At high concentrations, the double four-ring Si8O208– anion dominates. Upon dilution, the equilibrium shifts towards smaller silicate species, primarily mono-, di-, and trislicates. [, ]

Q7: How does temperature affect the stability of the Si8O208– anion in TMAS solutions?

A7: Lower temperatures favor the formation and stability of the Si8O208– anion. As temperature increases, the equilibrium shifts towards smaller silicate anions. [, ]

Q8: How does the addition of alkali metal hydroxides affect the silicate speciation in TMAS solutions?

A8: Adding alkali metal hydroxides, like NaOH or KOH, to TMAS solutions leads to a decrease in silicate polymerization. NaOH has a more pronounced effect compared to KOH. []

Q9: How is TMAS used in the synthesis of mesoporous materials?

A9: TMAS serves as a silica source in the synthesis of mesoporous materials like MCM-41. It interacts with surfactants like cetyltrimethylammonium bromide to form organized structures, which upon calcination, yield porous materials with tunable properties. [, , , ]

Q10: Can the pH of the synthesis solution impact the properties of the final mesoporous material?

A10: Yes, the pH of the synthesis solution influences the pore size, stability, and even the catalytic activity of the resulting mesoporous material. []

Q11: Can TMAS be used to encapsulate quantum dots?

A11: Yes, TMAS is an excellent precursor for encapsulating quantum dots within a silica matrix. This approach enhances the photostability of the quantum dots by providing a protective barrier against oxygen. [, ]

Q12: What advantages does TMAS offer in quantum dot encapsulation compared to other materials?

A12: TMAS offers several benefits:* Good Dispersion: Its basic nature allows for excellent dispersion of negatively charged quantum dots. [, ]* High Transparency: The resulting silica matrix exhibits high transparency, which is crucial for optical applications. [, ]* Gas Barrier Properties: The silica matrix acts as a barrier, preventing oxygen from reaching the quantum dots and causing degradation. [, ]

Q13: Can TMAS be used to synthesize other silicate materials?

A13: Yes, TMAS serves as a precursor for various silicate materials. For instance, it reacts with zirconium oxychloride to produce porous zirconium silicates, potentially useful as modifiers for fire-retardant coatings. []

Q14: How does the synthesis temperature affect the properties of porous zirconium silicates derived from TMAS?

A14: Higher synthesis temperatures lead to zirconium silicates with increased porosity and surface area. These properties can influence their performance in applications like fire-retardant coatings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)

![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)

![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)

![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)